
4-(3,4-dichlorophenyl)-N-methoxy-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-N-methoxy-N-methylbutanamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dichlorophenyl)-N-methoxy-N-methylbutanamide typically involves the reaction of 3,4-dichlorophenylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with methoxyamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,4-Dichlorophenyl)-N-methoxy-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)-N-methoxy-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(3,4-dichlorophenyl)-N-methoxy-N-methylbutanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of enzymes involved in neurotransmitter reuptake, leading to increased levels of neurotransmitters in the synaptic cleft.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-Dichlorophenyl)-N-methylbutanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(3,4-Dichlorophenyl)-N-methoxybutanamide: Lacks the N-methyl group, potentially altering its pharmacokinetic properties.
4-(3,4-Dichlorophenyl)-N-methoxy-N-ethylbutanamide: Contains an ethyl group instead of a methyl group, which may influence its potency and selectivity.
Uniqueness: The presence of both the methoxy and N-methyl groups in 4-(3,4-dichlorophenyl)-N-methoxy-N-methylbutanamide contributes to its unique chemical and biological properties. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H15Cl2NO2 |
|---|---|
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-N-methoxy-N-methylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO2/c1-15(17-2)12(16)5-3-4-9-6-7-10(13)11(14)8-9/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
JRMYNCWTQYBANI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)CCCC1=CC(=C(C=C1)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
![[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B13886539.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)
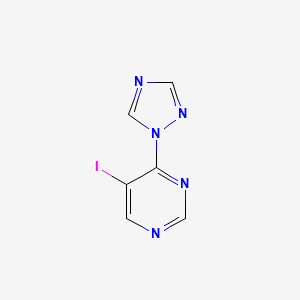
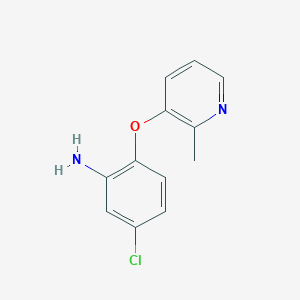
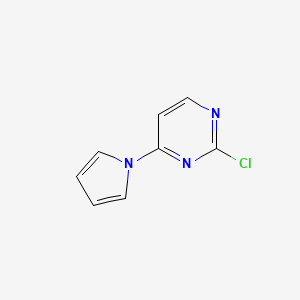
![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)

![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
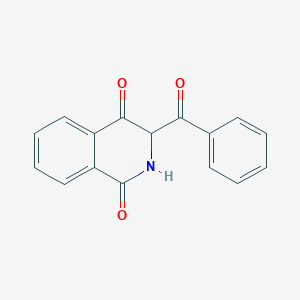
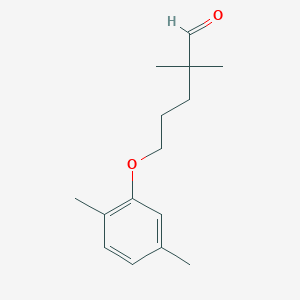
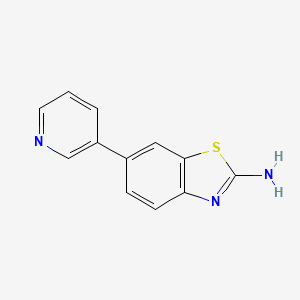
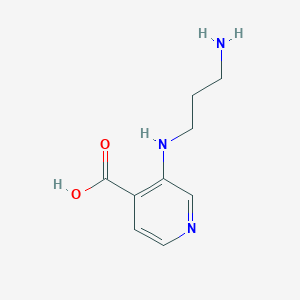
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
